Cas no 2138051-70-2 (4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide)
![4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138051-70-2x500.png)
4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide
- 2138051-70-2
- EN300-1167928
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- Inchi: 1S/C13H13N5O4S/c19-18(20)10-1-3-11(4-2-10)23(21,22)17-13-15-8-9-7-14-6-5-12(9)16-13/h1-4,8,14H,5-7H2,(H,15,16,17)
- InChI Key: ICWIBGXCUZMYIY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1N=CC2CNCCC=2N=1)(=O)=O
Computed Properties
- Exact Mass: 335.06882509g/mol
- Monoisotopic Mass: 335.06882509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 138Ų
4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167928-100mg |
2138051-70-2 | 100mg |
$640.0 | 2023-10-03 | |||
Enamine | EN300-1167928-500mg |
2138051-70-2 | 500mg |
$699.0 | 2023-10-03 | |||
Enamine | EN300-1167928-50mg |
2138051-70-2 | 50mg |
$612.0 | 2023-10-03 | |||
Enamine | EN300-1167928-5000mg |
2138051-70-2 | 5000mg |
$2110.0 | 2023-10-03 | |||
Enamine | EN300-1167928-1.0g |
2138051-70-2 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1167928-250mg |
2138051-70-2 | 250mg |
$670.0 | 2023-10-03 | |||
Enamine | EN300-1167928-2500mg |
2138051-70-2 | 2500mg |
$1428.0 | 2023-10-03 | |||
Enamine | EN300-1167928-10000mg |
2138051-70-2 | 10000mg |
$3131.0 | 2023-10-03 | |||
Enamine | EN300-1167928-1000mg |
2138051-70-2 | 1000mg |
$728.0 | 2023-10-03 |
4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide
Introduction to 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide (CAS No. 2138051-70-2)
The compound 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide, identified by its CAS number 2138051-70-2, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of a nitro group and a fused pyrido[4,3-d]pyrimidine core suggests potential interactions with various biological targets, making it a valuable candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of sulfonamide moieties in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide structure combines these properties with the aromatic stability provided by the benzene ring and the electron-withdrawing effect of the nitro group. This combination enhances its potential as an inhibitor or modulator of key biological pathways.
The pyrido[4,3-d]pyrimidine scaffold is particularly noteworthy in this context. This nitrogen-rich heterocycle is known for its presence in several bioactive natural products and pharmaceuticals. For instance, it has been implicated in compounds that exhibit antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern in 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide may confer unique selectivity and efficacy against certain diseases.
In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the nitro group and the sulfonamide moiety must be carefully optimized to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient synthesis routes for such complex molecules.
Biologically, the 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide has shown intriguing activity profiles in preclinical studies. Initial assays have suggested potential effects on enzymes such as kinases and phosphodiesterases, which are critical in cellular signaling pathways. Additionally, its sulfonamide group may interact with bacterial enzymes or receptors involved in pathogenesis.
The nitro group in the molecule also plays a pivotal role in its biological behavior. Nitroaromatic compounds are well-studied for their pharmacological properties, often exhibiting potent antimicrobial and anti-inflammatory effects. The electron-withdrawing nature of the nitro group can influence electronic properties at other sites within the molecule, potentially enhancing binding affinity to biological targets.
Recent research has begun to explore computational methods to predict the binding affinity and metabolic stability of compounds like 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide. These approaches leverage machine learning models trained on large datasets of bioactive molecules to accelerate drug discovery processes. Such computational tools can help identify optimal analogs with improved pharmacokinetic profiles.
The development of novel therapeutic agents requires a thorough understanding of their interactions with biological systems. In vitro studies using cell-based assays have been instrumental in evaluating the potential therapeutic value of 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}benzene-1-sulfonamide. These experiments have provided insights into its mechanism of action and have helped refine its chemical structure for enhanced efficacy.
Moreover,the compound’s potential as an intermediate in larger synthetic schemes cannot be overlooked. Its unique structural features make it a versatile building block for more complex molecules designed to target specific diseases or biological pathways. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit these possibilities.
As research progresses,the applications of 4-nitro-N-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yi}benzene-l-sulfonamide (CAS No. 2138051—70—2) are expected to expand beyond initial preclinical findings。 Its combination of structural complexity and promising biological activity positions it as a key player in future drug development pipelines。
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